molecular formula C13H24O2 B036294 6-Octyltetrahydro-2H-pyran-2-one CAS No. 7370-92-5

6-Octyltetrahydro-2H-pyran-2-one

Cat. No. B036294
CAS RN: 7370-92-5
M. Wt: 212.33 g/mol
InChI Key: RZZLMGATMUAJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tetrahydro-2H-pyran-2-ones, including derivatives like 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), are synthesized through various methods, including Pd-catalyzed telomerization, highlighting their potential as intermediaries for the synthesis of high CO2-content polymers due to their significant CO2 weight percentage (Rapagnani & Tonks, 2022).

Molecular Structure Analysis

Molecular and crystal structure analyses are crucial for understanding the reactivity and properties of tetrahydro-2H-pyran-2-ones. Studies have employed various spectroscopic and theoretical explorations to elucidate the structure of these molecules, providing insights into reactive sites, electron density, and molecular interactions, which are essential for tailoring their synthesis and applications (Priya et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of tetrahydro-2H-pyran-2-ones encompasses a wide range of reactions, including polymerizations and ring-opening reactions, which are fundamental for creating various polymers and biologically active compounds. Their functionalized lactone structure enables the synthesis of polymers with unique properties through radical and ring-opening polymerizations (Rapagnani & Tonks, 2022).

Scientific Research Applications

Chemical Synthesis and Reactions

6-Octyltetrahydro-2H-pyran-2-one and its derivatives play a significant role in chemical synthesis and reactions. For instance, these compounds are involved in isomerization processes. In a study, 2,5-Divinyltetrahydropyran underwent isomerization using a ruthenium trichloride-triphenylphosphine catalyst, leading to various rearranged products with potential applications in chemical synthesis (D'silva, Walker, & Manyik, 1974). Another study described the efficient synthesis of pyromeconic acid, maltol, and ethyl maltol from related 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones (Torii, Tanaka, Anoda, & Simizu, 1976).

Polymer Synthesis

A notable application of derivatives of 6-Octyltetrahydro-2H-pyran-2-one is in polymer synthesis. For example, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a derivative, has been identified as a versatile CO2-derived lactone platform for polymer synthesis. EVP is utilized in strategies for the polymerization of various polymer structures, exploiting its highly functionalized lactone structure (Rapagnani & Tonks, 2022).

Luminescence Studies

Research on 6-amino-2H-pyran-2-one derivatives, which are structurally related to 6-Octyltetrahydro-2H-pyran-2-one, has shown promise in solid-state luminescence applications. These compounds, obtained through heterocyclization, are of interest for developing biologically active compounds based on this scaffold, indicating potential applications in materials science and biochemistry (Karpov et al., 2020).

Biological and Pharmacological Activities

5,6-Dihydro-2H-pyran-2-ones, closely related to 6-Octyltetrahydro-2H-pyran-2-one, exhibit a range of biological and pharmacological activities, such as antitumor, antifungal, and antimicrobial properties. This makes them attractive for both chemists and pharmacologists (Eskandari & Rafieian-kopaei, 2016).

Electrochemical and Theoretical Studies

Studies on pyran-2-one derivatives have also extended into electrochemical applications. For instance, two novel pyran-2-one derivatives were evaluated for their corrosion inhibition performance on mild steel in acidic media, showing promising results in protecting metals from corrosion (El Hattak et al., 2021).

properties

IUPAC Name

6-octyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZLMGATMUAJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864048
Record name 6-Octyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Octyltetrahydro-2H-pyran-2-one

CAS RN

7370-92-5
Record name δ-Tridecalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7370-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Tridecanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-6-octyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-TRIDECANOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP2V9305A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Octyltetrahydro-2H-pyran-2-one
Reactant of Route 2
6-Octyltetrahydro-2H-pyran-2-one
Reactant of Route 3
6-Octyltetrahydro-2H-pyran-2-one
Reactant of Route 4
6-Octyltetrahydro-2H-pyran-2-one
Reactant of Route 5
6-Octyltetrahydro-2H-pyran-2-one
Reactant of Route 6
6-Octyltetrahydro-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.